molecular formula C9H15N3 B12956439 6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B12956439
M. Wt: 165.24 g/mol
InChI Key: ABFGNEQYWCBFDC-UHFFFAOYSA-N
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Description

6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach includes the use of 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction process and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, glacial acetic acid, and 1,3-diketones . Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with iodine and diphenylhydrazone yields monosubstituted pyrazolopyridines .

Scientific Research Applications

6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a scaffold for developing bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential as a drug candidate for treating various diseases .

Mechanism of Action

The mechanism of action of 6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds in the pyrazolopyridine family, such as 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds share a similar bicyclic structure but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific isopropyl substitution, which may confer distinct properties and applications.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

6-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H15N3/c1-6(2)8-3-9-7(4-10-8)5-11-12-9/h5-6,8,10H,3-4H2,1-2H3,(H,11,12)

InChI Key

ABFGNEQYWCBFDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC2=C(CN1)C=NN2

Origin of Product

United States

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